2-Ethoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid
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Overview
Description
2-Ethoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid is a heterocyclic compound that features both thieno and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazole or thieno rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
2-Ethoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes such as xanthine oxidase, which is involved in conditions like gout and hyperuricemia.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: Its derivatives are studied for their antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Ethoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the enzyme’s active site, preventing the oxidation of hypoxanthine to uric acid. This inhibition can reduce uric acid levels in the body, providing therapeutic benefits for conditions like gout .
Comparison with Similar Compounds
Similar Compounds
Thiazole-5-carboxylic acid: Shares the thiazole ring but lacks the thieno ring.
2-Aminothiazole: Contains the thiazole ring with an amino group, used in various medicinal applications.
Uniqueness
2-Ethoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid is unique due to the presence of both thieno and thiazole rings, which confer distinct electronic and steric properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C8H7NO3S2 |
---|---|
Molecular Weight |
229.3 g/mol |
IUPAC Name |
2-ethoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid |
InChI |
InChI=1S/C8H7NO3S2/c1-2-12-8-9-6-4(14-8)3-5(13-6)7(10)11/h3H,2H2,1H3,(H,10,11) |
InChI Key |
FFIULAHESFWOCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=C(S1)C=C(S2)C(=O)O |
Origin of Product |
United States |
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